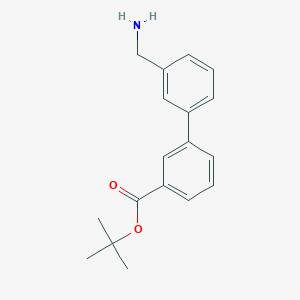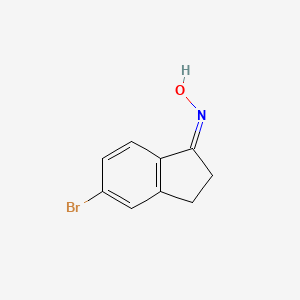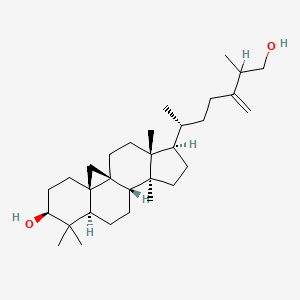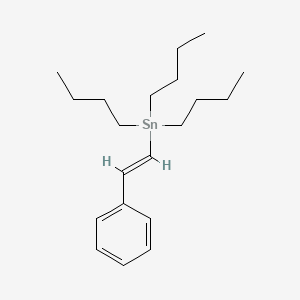
2-Hydroxy-5-phenylazobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-phenylazobenzaldehyde is an organic compound with the molecular formula C13H10N2O2. It is known for its unique structure, which includes a hydroxyl group, a phenylazo group, and an aldehyde group. This compound is often used in various chemical reactions and has applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-phenylazobenzaldehyde can be synthesized through the Japp-Klingemann reaction, which involves the coupling of diazonium salts with active methylene compounds. The reaction typically requires the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt, which then reacts with 2-formylcyclohexanone to produce the desired compound .
Industrial Production Methods
The process may include additional purification steps to ensure the compound’s purity and quality for industrial applications .
化学反応の分析
Types of Reactions
2-Hydroxy-5-phenylazobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The azo group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Ethers or esters
科学的研究の応用
2-Hydroxy-5-phenylazobenzaldehyde has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of 2-Hydroxy-5-phenylazobenzaldehyde involves its interaction with cellular components. For example, it can disrupt cellular redox homeostasis and antioxidation systems, leading to antimicrobial and antifungal effects. The compound targets enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance .
類似化合物との比較
Similar Compounds
- 2-Hydroxy-5-methoxybenzaldehyde
- 2,5-Dihydroxybenzaldehyde
- Cinnamaldehyde
- Carvacrol
Uniqueness
2-Hydroxy-5-phenylazobenzaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its phenylazo group provides distinct properties compared to other benzaldehydes, making it valuable in various applications .
特性
IUPAC Name |
2-hydroxy-5-phenyldiazenylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-9-10-8-12(6-7-13(10)17)15-14-11-4-2-1-3-5-11/h1-9,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVBLJIHHYLHOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of the reaction between 2-hydroxy-5-phenylazobenzaldehyde and aniline?
A1: The reaction between this compound and aniline yields the azo-azomethine dye 4-((E)-phenyldiazenyl)-2-((E)-(phenylimino)methyl)phenol (dmpH). [, ] This dye acts as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. This characteristic is essential for forming metal complexes with potential applications in various fields.
Q2: How does the structure of the synthesized metal complexes contribute to their potential antimicrobial activity?
A2: Research indicates that the metal complexes formed with dmpH, specifically (M(dmp)Cl(H2O)) where M = Ni(II), Cu(II), and Co(II), exhibit antimicrobial activity. [] These complexes are formed through the coordination of nitrogen and oxygen atoms from the dmpH ligand to the metal ion. While the exact mechanism of action remains to be fully elucidated, the observed antimicrobial activity is likely attributed to the complex's structure and its ability to interact with bacterial or fungal targets. Interestingly, the nickel complex (Ni(dmp)Cl(H2O)) showed particularly promising broad-spectrum activity against a variety of bacteria and fungi tested. [] Further research is needed to explore the structure-activity relationships and optimize these complexes for potential therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-Lysine, N6-[(phenylMethoxy)carbonyl]-, 1,1-diMethylethyl ester, Mono(4-Methylbenzenesulfonate)](/img/new.no-structure.jpg)



